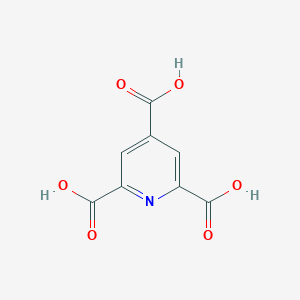

Pyridine-2,4,6-tricarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

pyridine-2,4,6-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)9-5(2-3)8(14)15/h1-2H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGYKYXGIWNSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323169 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-20-9 | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Collidinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 536-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Pyridinetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLLIDINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD2YV5DB4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,4,6-tricarboxylic Acid from 2,4,6-Collidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-2,4,6-tricarboxylic acid, a valuable building block in medicinal chemistry and materials science, from its common precursor, 2,4,6-collidine (2,4,6-trimethylpyridine). This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of this chemical transformation.

Introduction

This compound, also known as collidinic acid, is a versatile organic compound featuring a pyridine ring functionalized with three carboxylic acid groups.[1] This molecular architecture makes it an excellent ligand for the formation of coordination polymers and metal-organic frameworks (MOFs).[2][3] Furthermore, its derivatives are of significant interest in the development of novel pharmaceutical agents. The most established and practical method for the synthesis of this compound is the oxidation of the readily available starting material, 2,4,6-collidine.[1][2] This guide will focus on the prevalent oxidative methods, providing detailed procedural information for laboratory-scale synthesis.

Synthetic Pathways

The conversion of the three methyl groups of 2,4,6-collidine into carboxylic acid functionalities is achieved through strong oxidation. The two primary methods employed for this transformation are oxidation with potassium permanganate and oxidation with chromium trioxide.

Oxidation with Potassium Permanganate

The use of potassium permanganate (KMnO4) in an aqueous medium is a frequently cited method for the synthesis of this compound.[2][4] This process involves the portion-wise addition of solid KMnO4 to a solution of 2,4,6-collidine in water. The reaction is typically conducted at a controlled temperature, initially between 20-30°C, and may be gently heated to around 50°C to ensure the reaction proceeds to completion over an extended period, which can be up to 48 hours.[5]

Oxidation with Chromium Trioxide

An alternative and well-documented method involves the use of chromium trioxide (CrO3) in the presence of concentrated sulfuric acid.[6] This powerful oxidizing agent effectively converts the methyl groups of 2,4,6-collidine to carboxylic acids. The reaction is typically carried out by carefully adding chromium trioxide to a solution of 2,4,6-collidine in concentrated sulfuric acid at a low temperature, followed by heating to drive the reaction to completion.[6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 2,4,6-collidine.

Method 1: Oxidation with Chromium Trioxide

This protocol is adapted from a reported procedure for the synthesis of the ligand precursor.[6]

Materials:

-

2,4,6-Trimethylpyridine (2,4,6-Collidine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chromium Trioxide (CrO₃)

-

Ice

-

Methanol (MeOH)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, cautiously add 6 mL (43 mmol) of 2,4,6-trimethylpyridine to 200 mL of concentrated H₂SO₄, maintaining the temperature at 0 °C.

-

Slowly add 39 g (0.39 mol) of CrO₃ in small portions, ensuring the temperature remains at 0 °C.

-

After the addition is complete, heat the reaction mixture to 75 °C for 24 hours.

-

Cool the mixture in an ice bath and pour it into 0.5 L of ice water.

-

Allow the solution to stand at 4 °C for 3 days.

-

Filter the mixture.

-

To the filtrate, add 40 mL of methanol and 0.7 mL of H₂SO₄ to form the methyl ester for purification purposes.

Note: The original procedure focuses on the synthesis of the methyl ester as an intermediate for purification. To obtain the final tricarboxylic acid, the ester would need to be hydrolyzed.

Quantitative Data

The following table summarizes the key quantitative parameters for the described synthetic methods.

| Parameter | Method 1: Chromium Trioxide Oxidation[6] | Method 2: Potassium Permanganate Oxidation |

| Starting Material | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridine |

| Oxidizing Agent | Chromium Trioxide (CrO₃) | Potassium Permanganate (KMnO₄) |

| Solvent/Medium | Concentrated Sulfuric Acid | Water (often alkaline)[2][4] |

| Molar Ratio (Collidine:Oxidant) | 1 : 9.07 | Not explicitly stated in sources |

| Reaction Temperature | 0 °C (addition), then 75 °C | 20-30 °C (addition), then ~50 °C[5] |

| Reaction Time | 24 hours | Up to 48 hours[5] |

| Reported Yield | Not explicitly stated for the final acid | "High amounts"[4] |

Visualizations

Signaling Pathways & Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Buy this compound | 536-20-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-290180) | 536-20-9 [evitachem.com]

- 5. This compound|Multidentate Ligand for MOFs [benchchem.com]

- 6. Investigation of the preparation and reactivity of metal–organic frameworks of cerium and pyridine-2,4,6-tricarboxylate - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT03514B [pubs.rsc.org]

An In-depth Technical Guide to the Oxidation of 2,4,6-trimethylpyridine to Pyridine-2,4,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pyridine-2,4,6-tricarboxylic acid, a valuable compound in medicinal chemistry and materials science, through the oxidation of 2,4,6-trimethylpyridine. This document details the prevalent oxidation methodologies, presents quantitative data in a structured format, and offers a representative experimental protocol. Furthermore, it includes visualizations of the reaction workflow and the proposed chemical pathway to facilitate a deeper understanding of the process.

Introduction

This compound, also known as collidinic acid, is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its rigid, tripodal structure and the presence of three carboxylic acid groups make it an excellent ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers. The most common and well-established method for the synthesis of this compound is the oxidation of the readily available precursor, 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). This guide focuses on the prevalent oxidation methods, with a primary emphasis on the use of potassium permanganate.

Oxidation Methodologies

The conversion of the three methyl groups of 2,4,6-trimethylpyridine to carboxylic acid functionalities requires a strong oxidizing agent. Several methods have been reported, with varying degrees of efficiency and practicality.

Potassium Permanganate (KMnO₄) Oxidation

The most widely employed method for the synthesis of this compound is the oxidation of 2,4,6-trimethylpyridine with potassium permanganate.[1] This reaction is typically carried out in an aqueous solution, often under alkaline or basic conditions.[2][3] The reaction proceeds by the oxidation of the methyl groups to carboxylic acids. The pyridine ring itself is generally resistant to oxidation under these conditions.

The overall reaction can be represented as: C₈H₁₁N + 6 KMnO₄ → C₈H₅NO₆ + 6 MnO₂ + 6 KOH + 2 H₂O

A crucial aspect of this method is the workup procedure, which involves the removal of the manganese dioxide (MnO₂) byproduct and the isolation of the desired tricarboxylic acid.

Other Oxidizing Agents

While potassium permanganate is the most common oxidizing agent, other reagents have been explored for the oxidation of alkylpyridines. One such alternative is chromium trioxide (CrO₃) in the presence of concentrated sulfuric acid. However, the use of chromium-based reagents is often avoided due to their toxicity and the associated environmental concerns.

Quantitative Data

The following table summarizes the key quantitative parameters for the oxidation of 2,4,6-trimethylpyridine to this compound using potassium permanganate, based on typical laboratory-scale syntheses. Please note that specific yields can vary depending on the precise reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Starting Material | 2,4,6-Trimethylpyridine | Also known as 2,4,6-collidine. |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | A strong oxidizing agent. |

| Solvent | Water | The reaction is typically performed in an aqueous medium. |

| Reaction Medium | Alkaline/Basic | Often facilitated by the addition of a base like NaOH or by the KOH generated in situ. |

| Reactant Ratio (KMnO₄:Substrate) | ~6:1 (molar ratio) | A significant excess of KMnO₄ is generally required for complete oxidation. |

| Temperature | Elevated temperatures (reflux) | Heating is necessary to drive the reaction to completion. |

| Reaction Time | Several hours | The reaction time can vary depending on the scale and temperature. |

| Product Isolation | Acidification and filtration | The product is typically precipitated by acidifying the reaction mixture. |

| Typical Yield | Moderate to good | Yields can be optimized by careful control of reaction conditions. |

Experimental Protocol: A Representative Synthesis

The following is a representative experimental protocol for the oxidation of 2,4,6-trimethylpyridine using potassium permanganate. This protocol is based on established procedures for similar oxidations and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,4,6-Trimethylpyridine

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

Distilled water

-

Filter paper

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of 2,4,6-trimethylpyridine in distilled water. A dilute solution of sodium hydroxide can be added to create an alkaline medium.

-

Addition of Oxidant: While stirring the solution, slowly add a solution of potassium permanganate in water through a dropping funnel. The addition should be done portion-wise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the color disappears. Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification and Precipitation: Combine the filtrate and the washings. Slowly add concentrated hydrochloric acid to the filtrate until the pH is acidic (around pH 2-3). A white precipitate of this compound should form.

-

Isolation and Drying: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by filtration, wash it with a small amount of cold water, and dry it under vacuum to obtain the final product.

Visualizations

Experimental Workflow

References

An In-depth Technical Guide on the Crystal Structure of Pyridine-2,4,6-tricarboxylic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Pyridine-2,4,6-tricarboxylic acid dihydrate, a compound of interest in coordination chemistry and materials science.[1] This document outlines the key crystallographic parameters, experimental protocols for its characterization, and a visualization of its molecular arrangement.

Introduction

This compound, with the chemical formula C₈H₅NO₆, is a tricarboxylic acid derivative of pyridine.[1] Its structure features a central pyridine ring with three carboxylic acid groups at the 2, 4, and 6 positions, which gives the molecule a high degree of symmetry.[1] This compound is particularly noted for its capacity to form coordination complexes with a variety of metal ions.[1][2] The dihydrate form incorporates two water molecules per formula unit within its crystal lattice, playing a crucial role in the overall supramolecular assembly through hydrogen bonding.[1]

Crystallographic Data

The crystal structure of this compound dihydrate has been determined by X-ray crystallography. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific crystallographic details are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.9452 Å[1] |

| b | 9.4204 Å[1] |

| c | 18.370 Å[1] |

| α, β, γ | 90°[1] |

| Molecular Formula | C₈H₅NO₆ · 2H₂O |

| Molecular Weight | 211.13 g/mol (anhydrous)[1][3][4] |

Table 1: Crystallographic Data for this compound dihydrate.

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves two primary stages: synthesis and single-crystal X-ray diffraction.

3.1 Synthesis and Crystallization

While specific synthesis details for the dihydrate crystal used in the cited diffraction study are not provided in the search results, a general approach for obtaining crystals of pyridine-carboxylic acids for X-ray diffraction is through slow evaporation from a saturated aqueous solution.

A general procedure for synthesizing related pyridine-dicarboxylic acid derivatives involves the condensation of an appropriate acyl chloride with an aromatic amine. For instance, pyridine-2,6-dicarboxamide derivatives are synthesized from the corresponding dicarboxylic acid via the acyl chloride, followed by reaction with an amine. High-quality single crystals are often obtained by slow evaporation from saturated solutions in various solvent systems at room temperature.

3.2 Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

The experimental workflow for a typical single-crystal X-ray diffraction experiment is as follows:

The collected data is then processed, which includes integration of the reflection intensities and scaling. The crystal structure is subsequently solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and crystallographic parameters.

Molecular Structure and Interactions

The molecular structure of this compound is characterized by a planar pyridine ring.[1] The three carboxylic acid groups and the two water molecules in the dihydrate form are involved in an extensive network of hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice. The pyridine nitrogen atom and the carboxylic acid groups act as both hydrogen bond donors and acceptors.

The intermolecular hydrogen bonding involving the carboxylic acid groups and the water molecules dictates the packing of the molecules in the crystal.

Conclusion

The crystal structure of this compound dihydrate is a well-defined system governed by its molecular geometry and an extensive network of hydrogen bonds. The orthorhombic crystal system and the specific unit cell dimensions provide a foundational understanding for its solid-state properties. This information is critical for researchers in the fields of crystal engineering, coordination polymer design, and the development of new materials where this molecule may serve as a versatile building block.

References

- 1. Buy this compound | 536-20-9 [smolecule.com]

- 2. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - H3TDC ≥97% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of Pyridine-2,4,6-tricarboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of Pyridine-2,4,6-tricarboxylic Acid

This technical guide provides a comprehensive overview of the solubility of this compound. Given the limited availability of precise quantitative data in various organic solvents, this document summarizes the known aqueous solubility, discusses the factors influencing solubility, and presents detailed experimental protocols for determining solubility in specific solvent systems. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications.

Introduction to this compound

This compound, also known as collidinic acid, is a tricarboxylic acid derivative of pyridine. Its structure, featuring a pyridine ring substituted with three carboxylic acid groups, gives it unique chemical properties, including the ability to act as a versatile ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature |

| Water | H₂O | ~ 5 g/L | Room Temperature |

Qualitative Solubility Insights:

-

The solubility of this compound is expected to be pH-dependent due to the presence of three carboxylic acid groups and a basic pyridine nitrogen atom.[1] In acidic solutions, the pyridine nitrogen will be protonated, increasing the polarity and likely enhancing solubility in polar protic solvents. In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are generally more soluble in water.

-

It is anticipated to have limited solubility in non-polar organic solvents due to its high polarity.

-

Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is expected to be higher than in non-polar solvents, as these solvents can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors.

Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound:

-

pH: As an amphoteric molecule with both acidic (carboxylic acids) and basic (pyridine nitrogen) functionalities, its solubility is highly dependent on the pH of the aqueous medium. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above and below the isoelectric point.

-

Temperature: For most solid solutes, solubility increases with temperature. The extent of this increase is determined by the enthalpy of the solution. For this compound, it is expected that solubility in most solvents will increase with a rise in temperature.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. This compound is a polar molecule and will exhibit greater solubility in polar solvents compared to non-polar or weakly polar solvents. The ability of the solvent to form hydrogen bonds with the carboxylic acid groups and the pyridine nitrogen will also play a crucial role.

-

Formation of Salts: Conversion of the carboxylic acid groups to their corresponding salts by reaction with a base will dramatically increase aqueous solubility. Similarly, the formation of a salt at the pyridine nitrogen with an acid can also enhance solubility in polar solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

4.1. Gravimetric Method (Equilibrium Solubility Method)

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a constant temperature bath is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final and initial weights of the vial.

-

Solubility is typically expressed in g/L, mg/mL, or mol/L.

-

4.2. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining solubility in complex mixtures or when only small amounts of material are available.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution.

-

-

Sample Preparation and Analysis:

-

After equilibration and settling, take a known volume of the supernatant and filter it.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

Inject a known volume of the diluted sample into the HPLC system.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

References

1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyridine-2,4,6-tricarboxylic Acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document presents a summary of the spectral data in tabular format, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure with its corresponding NMR signals.

Introduction

This compound, also known as collidinic acid, is a key organic compound with a central pyridine ring substituted with three carboxylic acid groups.[1] Its ability to form coordination complexes makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] Accurate structural characterization is paramount, and NMR spectroscopy is a primary analytical technique for this purpose. This guide focuses on the ¹H and ¹³C NMR spectral features of this molecule.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data were obtained in a deuterated water (D₂O) solvent, which is a common choice for polar, acidic compounds.[2]

Table 1: ¹H NMR Spectral Data for this compound [2]

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 8.58 | Singlet (s) | 2H | Protons at positions 3 and 5 of the pyridine ring |

Table 2: ¹³C NMR Spectral Data for this compound [2]

| Chemical Shift (δ) in ppm | Assignment |

| 127.4 | Pyridine ring carbons (C-3, C-5) |

| 142.2 | Pyridine ring carbon (C-4) |

| 148.5 | Pyridine ring carbons (C-2, C-6) |

| 166.5 | Carboxyl group carbons |

| 166.9 | Carboxyl group carbons |

Molecular Structure and NMR Signal Correlation

The symmetry of this compound is reflected in its NMR spectra. The two protons at the 3 and 5 positions of the pyridine ring are chemically equivalent, resulting in a single signal in the ¹H NMR spectrum. Similarly, the carbon atoms at the 2 and 6 positions, as well as at the 3 and 5 positions, are equivalent, simplifying the ¹³C NMR spectrum.

Experimental Protocol

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridine carboxylic acid derivatives.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated water (D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

4.2. NMR Spectrometer Setup

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Probe: A standard broadband or inverse detection probe suitable for ¹H and ¹³C nuclei.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.

4.3. Data Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming, which is essential for obtaining sharp and well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Approximately 2-4 seconds.

-

Spectral Width (SW): A spectral width of about 16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is common.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): A spectral width of about 200-250 ppm is standard for ¹³C NMR.

-

4.4. Data Processing

-

Fourier Transform: The raw Free Induction Decay (FID) data is converted from the time domain to the frequency domain using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced. For spectra in D₂O, the residual HDO signal (around 4.79 ppm) can be used as an internal reference for ¹H spectra. For ¹³C spectra, an external reference or the spectrometer's internal reference can be used.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are determined by integration to provide information on the relative number of protons.

Logical Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is outlined below.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Pyridine-2,4,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of Pyridine-2,4,6-tricarboxylic acid. This document outlines the expected vibrational modes, a detailed experimental protocol for sample analysis, and a logical workflow for spectral interpretation. The information presented herein is crucial for the characterization of this compound, which serves as a versatile building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical agents.

Core Concepts in the IR Analysis of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its functional groups.

For this compound, the key functional groups that give rise to characteristic IR absorption bands are the carboxylic acid groups (-COOH) and the pyridine ring. The analysis of the IR spectrum allows for the confirmation of the compound's identity and purity.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid (-COOH) | Broad, Strong |

| 3100 - 3000 | C-H stretching | Pyridine Ring | Weak to Medium |

| 1730 - 1680 | C=O stretching | Carboxylic Acid (-COOH) | Strong |

| 1610 - 1580 | C=C and C=N ring stretching | Pyridine Ring | Medium to Strong |

| 1480 - 1400 | C-C and C-N ring stretching | Pyridine Ring | Medium |

| 1320 - 1210 | C-O stretching and O-H bending | Carboxylic Acid (-COOH) | Medium, Broad |

| 950 - 910 | O-H out-of-plane bending | Carboxylic Acid (-COOH) | Broad, Medium |

| 800 - 700 | C-H out-of-plane bending | Pyridine Ring | Medium to Strong |

Note: The exact positions and intensities of the peaks can be influenced by factors such as the physical state of the sample (solid, solution), intermolecular hydrogen bonding, and the presence of impurities.

Experimental Protocol: FTIR Analysis of Solid Samples (KBr Pellet Method)

The following protocol details a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

This compound (analyte)

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr into an agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The presence of large crystals will cause scattering of the IR beam and result in a poor-quality spectrum.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the collar of a pellet-forming die.

-

Ensure the surface of the powder is level.

-

Place the plunger into the collar and carefully transfer the die assembly to a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the positions and intensities of the absorption bands.

-

Correlate the observed peaks with the expected vibrational modes of the functional groups present in this compound.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the infrared spectroscopy analysis of this compound, from sample preparation to final interpretation.

Caption: Workflow for the IR analysis of this compound.

This comprehensive guide provides the foundational knowledge for researchers and scientists to effectively utilize infrared spectroscopy for the characterization of this compound. Adherence to the outlined experimental protocol and a systematic approach to spectral interpretation will ensure reliable and reproducible results, which are essential for advancing research and development in medicinal chemistry and materials science.

An In-depth Technical Guide to Pyridine-2,4,6-tricarboxylic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a versatile heterocyclic compound with significant applications in coordination chemistry, materials science, and organic synthesis.[1][2][3][4] Its rigid structure and the presence of three carboxylic acid groups at the 2, 4, and 6 positions of the pyridine ring make it an excellent building block for the construction of complex molecular architectures, particularly metal-organic frameworks (MOFs).[1][2][5] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Properties

This compound is a white to off-white solid with the chemical formula C₈H₅NO₆ and a molecular weight of 211.13 g/mol .[1][6][7] Its structure is characterized by a central pyridine ring with carboxylic acid groups attached to the 2, 4, and 6 positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [1][7] |

| Synonyms | Collidinic acid, 2,4,6-Pyridinetricarboxylic acid, Py-2,4,6-TCA | [1][7][8] |

| CAS Number | 536-20-9 | [1][7] |

| Molecular Formula | C₈H₅NO₆ | [1][7] |

| Molecular Weight | 211.13 g/mol | [1][7] |

| Melting Point | 227 °C (decomposes) | [1] |

| Predicted Boiling Point | 732.7 ± 60.0 °C | [1] |

| pKa | ~2.60 (predicted for one of the carboxylic groups) | [6] |

| Appearance | White to off-white solid | [6] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

| Technique | Solvent | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment | References |

| ¹H NMR | D₂O | 8.58 (s, 2H) | Protons at positions 3 and 5 of the pyridine ring | [8] |

| ¹³C NMR | D₂O | 127.4, 142.2, 148.5, 166.5, 166.9 | Carbon atoms of the pyridine ring and carboxyl groups | [8] |

| IR Spectroscopy | KBr disc | The IR spectrum of the free acid shows characteristic broad O-H stretching vibrations of the carboxylic acid groups in the 3200-2500 cm⁻¹ region and a strong C=O stretching vibration around 1700 cm⁻¹. The IR spectra of its metal complexes are used to confirm the deprotonation of the carboxylate groups and the coordination to the metal centers. | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) | [1][6] |

Reactivity

The reactivity of this compound is dominated by its three carboxylic acid groups and the nitrogen atom of the pyridine ring. These functional groups allow for a variety of chemical transformations, with coordination chemistry being the most extensively studied area.

Coordination Chemistry

This compound is a highly versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions to form coordination polymers and metal-organic frameworks (MOFs).[1][2][5] The coordination is primarily facilitated by the deprotonated carboxylate groups and the pyridine nitrogen atom. The reaction conditions, such as pH, temperature, and the presence of other ligands, play a crucial role in determining the dimensionality and topology of the resulting structures.[3][6]

This protocol describes the synthesis of a 3D supramolecular architecture based on Manganese(II) and this compound.[1]

Materials:

-

This compound (H₃ptc)

-

MnCl₂·4H₂O

-

Distilled water

Procedure:

-

A mixture of H₃ptc (0.042 g, 0.2 mmol) and MnCl₂·4H₂O (0.059 g, 0.3 mmol) is prepared in 10 mL of distilled water.

-

The mixture is sealed in a 25 mL Teflon-lined stainless steel vessel.

-

The vessel is heated to 160 °C for 72 hours.

-

After cooling to room temperature, colorless block-shaped crystals of [Mn₃(ptc)₂(H₂O)₉]n are collected by filtration.

-

The crystals are washed with distilled water and dried in air.

References

- 1. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. 536-20-9|this compound|BLD Pharm [bldpharm.com]

- 3. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemres.org [orgchemres.org]

- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 6. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|Multidentate Ligand for MOFs [benchchem.com]

Pyridine-2,4,6-tricarboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, is a versatile organic compound that has garnered significant interest in various scientific fields. Its unique structure, featuring a pyridine ring with three carboxylic acid groups, makes it an excellent building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in coordination chemistry and materials science.

Core Compound Data

This compound is a stable, white crystalline solid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 536-20-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₅NO₆ | [1][7][8][9] |

| Molecular Weight | 211.13 g/mol | [1][2][3][7][8] |

| IUPAC Name | This compound | [1][3][9] |

| Synonyms | Collidinic acid, 2,4,6-Pyridinetricarboxylic acid | [1][6][8][9] |

| Appearance | White crystalline solid | [4] |

| pKa | ~2.60 | [4] |

| Predicted Boiling Point | ~732.7 °C | [4] |

| Density | ~1.755 g/cm³ | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the oxidation of 2,4,6-trimethylpyridine (2,4,6-collidine).[1][6] This process converts the methyl groups into carboxylic acid functionalities.

A general workflow for its synthesis and purification is outlined below:

Caption: Synthesis and Purification Workflow.

A two-step purification process involving esterification to the trimethyl ester followed by hydrolysis is an effective method for obtaining the pure acid.[8]

Applications in Research and Development

This compound is a versatile ligand in coordination chemistry, primarily used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] Its derivatives are also being explored for their potential in drug delivery and as enzyme inhibitors.[4][10]

Caption: Key Application Areas.

The three carboxylic acid groups and the pyridine nitrogen atom can coordinate with metal ions in various ways, leading to the formation of diverse and complex structures.[2] The resulting MOFs and coordination polymers have shown potential in applications such as gas storage and separation, catalysis, and sensors.[1][4]

Experimental Protocol: Hydrothermal Synthesis of a Coordination Polymer

The following is a representative experimental protocol for the hydrothermal synthesis of a coordination polymer using this compound, based on methodologies described in the literature.[1][2][3]

Objective: To synthesize a crystalline coordination polymer of a transition metal (e.g., Co(II), Mn(II)) with this compound.

Materials:

-

This compound (H₃ptc)

-

A metal salt (e.g., Co(NO₃)₂·6H₂O, MnCl₂·4H₂O)

-

Deionized water

-

Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

-

Reactant Preparation: A mixture of the chosen metal salt and this compound is prepared. The molar ratio of metal to ligand can be varied to explore different structural outcomes.

-

Dissolution: The mixture is dissolved in deionized water within a Teflon-lined stainless-steel autoclave.

-

Sealing and Heating: The autoclave is securely sealed and placed in an oven. It is then heated to a specific temperature (typically between 120°C and 180°C) for a period of 24 to 72 hours.

-

Cooling: After the heating phase, the autoclave is allowed to cool down slowly to room temperature. A slow cooling rate often promotes the formation of larger, higher-quality crystals.

-

Product Collection: The resulting crystalline product is collected by filtration.

-

Washing: The collected crystals are washed with deionized water and a solvent such as ethanol to remove any unreacted starting materials.

-

Drying: The final product is dried in air or under a vacuum.

Characterization: The synthesized coordination polymer can be characterized using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).[2][3]

Caption: Hydrothermal Synthesis Workflow.

Role in Drug Development

While this compound itself is not a therapeutic agent, its derivatives and other pyridine carboxylic acid isomers have been extensively studied in drug discovery.[10] These scaffolds have been incorporated into a wide range of drugs for various diseases. The chelating properties of this compound make it an interesting candidate for applications involving metal ions.[1] Further research into its derivatives could lead to the development of new therapeutic agents. Computational modeling and molecular dynamics simulations are valuable tools for investigating the interactions of pyridine-based molecules with biological targets.[8]

References

- 1. Buy this compound | 536-20-9 [smolecule.com]

- 2. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound (EVT-290180) | 536-20-9 [evitachem.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. Collidinic acid - Wikipedia [en.wikipedia.org]

- 7. This compound | 536-20-9 [chemicalbook.com]

- 8. This compound|Multidentate Ligand for MOFs [benchchem.com]

- 9. This compound | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Coordination chemistry of Pyridine-2,4,6-tricarboxylic acid with transition metals

An In-depth Technical Guide to the Coordination Chemistry of Pyridine-2,4,6-tricarboxylic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

This compound, often abbreviated as H₃ptc, is a versatile organic ligand that has garnered significant attention in the field of coordination chemistry. Its rigid structure, combined with the presence of one nitrogen and three carboxylic acid groups, allows for a rich variety of coordination modes and the construction of diverse metal-organic frameworks (MOFs) and coordination polymers.[1][2] This guide provides a comprehensive overview of the synthesis, structure, properties, and applications of coordination complexes formed between H₃ptc and various transition metals.

The Ligand: this compound (H₃ptc)

H₃ptc is a polyprotic acid that can be deprotonated to varying degrees (H₂ptc⁻, Hptc²⁻, and ptc³⁻), a property that is highly dependent on the pH of the reaction medium.[2] This pH-dependent deprotonation allows for fine-tuning of its coordination behavior, enabling the controlled assembly of metal complexes with different dimensionalities and topologies.[1][2] A predominant coordination mode involves the tridentate chelation of a metal ion by the pyridine nitrogen and the oxygen atoms from the two adjacent carboxylate groups at the 2- and 6-positions, forming a stable O,N,O-tridentate motif.[1]

Synthesis of H₃ptc-Transition Metal Complexes

The synthesis of coordination polymers from H₃ptc and transition metal salts is highly sensitive to the reaction conditions, such as temperature, solvent, and the presence of co-ligands or bases.[1] Hydrothermal synthesis is a widely employed technique for obtaining high-quality single crystals of these complexes.[1][3]

General Experimental Protocol: Hydrothermal Synthesis

A typical hydrothermal synthesis involves the following steps:

-

Reactant Mixture: A metal salt (e.g., nitrate, acetate, or chloride salt of Mn(II), Co(II), Zn(II), etc.) and this compound are mixed in a suitable solvent, often water or a water/ethanol mixture.

-

pH Adjustment: The pH of the mixture may be adjusted using a base to control the deprotonation state of the H₃ptc ligand.

-

Sealing: The mixture is placed in a Teflon-lined stainless steel autoclave.

-

Heating: The autoclave is heated to a specific temperature (typically between 120-180 °C) for a period ranging from several hours to a few days.

-

Cooling: The vessel is slowly cooled to room temperature, allowing for the formation of single crystals.

-

Isolation: The resulting crystals are collected by filtration, washed with the solvent, and dried in air.

Influence of Reaction Conditions

The final product is critically influenced by the reaction parameters. For instance, the presence of pyridine as a co-ligand can lead to the decomposition of the H₃ptc ligand, forming simpler structures like metal-oxalate polymers.[3][4][5] In the absence of pyridine, the H₃ptc ligand often remains intact, leading to the formation of the desired coordination polymers or discrete metallomacrocycles.[1][4][5]

Structural Diversity and Characterization

The interaction of H₃ptc with various transition metals leads to a wide array of structures, ranging from discrete molecules to infinite one-, two-, and three-dimensional networks.[1][3] The specific dimensionality is largely dependent on the coordination preferences of the metal ion and the reaction conditions.[3][6]

Table 1: Structural Data for Selected H₃ptc-Transition Metal Complexes

| Metal Ion | Formula | Dimensionality | Coordination Number(s) | Ref. |

| Mn(II) | {[Mn₃(ptc)₂(H₂O)₉]}n | 3D | 6 and 7 | [7] |

| Mn(II) | {Mn₁.₅(ptc)·2H₂O}n | - | - | [3] |

| Co(II) | {[Co₃(ptc)₂(H₂O)₂]}n | 3D | 6 | [7] |

| Ni(II) | {[Ni₁.₅(ptc)(pip)₀.₅(H₂O)₄]·H₂O}n (pip = piperazine) | - | - | [3] |

| Cd(II) | {--INVALID-LINK--₃}₂ (cdaH₂ = 4-hydroxypyridine-2,6-dicarboxylic acid) | 0D (Discrete Tetramer) | - | [3] |

| Dy(III) | {[Dy(ptc)·3H₂O]·H₂O}n | - | - | [3] |

| Ce(III) | [Ce(H₂O)₃(C₈H₂NO₆)]n·(H₂O) | 2D | 10 | [8] |

Note: Data availability for coordination numbers and dimensionality varies across publications.

These structures are typically characterized by a suite of analytical techniques.

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

-

Infrared (IR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the metal centers by observing shifts in the C=O stretching frequencies.

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes and the loss of solvent molecules.[8]

-

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Physicochemical Properties and Applications

The coordination complexes of H₃ptc exhibit a range of interesting properties that make them suitable for various applications.

Magnetic Properties

Magnetic susceptibility measurements have been performed on several H₃ptc complexes, particularly those involving paramagnetic metal ions like Mn(II) and Co(II). Many of these compounds exhibit overall antiferromagnetic interactions between the metal centers, which are mediated by the bridging carboxylate groups of the ptc³⁻ ligand.[7]

Table 2: Magnetic Properties of H₃ptc Complexes

| Complex | Magnetic Behavior | Key Findings | Ref. |

| {[Mn₃(ptc)₂(H₂O)₉]}n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Mn(II) ions. | [7] |

| {[Co₃(ptc)₂(H₂O)₂]}n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Co(II) ions. | [7] |

| {[Co(bpy)(H₂O)₄]}n{[Co(ptc)(H₂O)]}₂n | Antiferromagnetic | Overall antiferromagnetic interactions observed between Co(II) ions. | [7] |

Thermal Stability

Thermogravimetric analysis (TGA) shows that many H₃ptc coordination polymers possess high thermal stability.[8] The decomposition process typically begins with the loss of coordinated and lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures.

Catalytic Activity

Metal-organic frameworks derived from H₃ptc have shown significant promise as heterogeneous catalysts. The presence of both Lewis acid sites (the metal centers) and Brønsted-Lowry acid/base sites (uncoordinated carboxylate groups or the pyridine nitrogen) within the same structure can lead to enhanced catalytic activity.[1] A notable application is in catalyzing Knoevenagel condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1]

Luminescence

While this guide focuses on transition metals, it is noteworthy that H₃ptc and its derivatives are excellent ligands for sensitizing lanthanide ion luminescence. The organic ligand can absorb UV light efficiently and transfer the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic wavelengths. This "antenna effect" is a key principle in the design of luminescent materials for applications in lighting, sensing, and bio-imaging.[9]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's versatility allows for the rational design and synthesis of a vast range of coordination compounds with diverse structures and functionalities. The ability to tune the final structure by carefully controlling reaction conditions makes H₃ptc an attractive building block for creating novel materials. Future research will likely focus on exploiting the unique properties of these materials for advanced applications in catalysis, gas storage and separation, magnetism, and sensing.

References

- 1. This compound|Multidentate Ligand for MOFs [benchchem.com]

- 2. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactivity of this compound toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Pyridine-2,4,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Pyridine-2,4,6-tricarboxylic acid (also known as collidinic acid), a key building block in the synthesis of pharmaceuticals and functional materials. Understanding the thermal stability and decomposition behavior of this compound is critical for its effective use in high-temperature applications and for ensuring the safety and predictability of synthetic processes.

Core Thermal Properties

This compound is a crystalline solid that exhibits high thermal stability due to its aromatic structure and extensive intermolecular hydrogen bonding. The primary thermal event of significance is its decomposition upon melting.

Data Presentation: Thermal Properties

The known quantitative thermal data for this compound are summarized in the table below. These values are essential for designing and controlling chemical reactions and for safety assessments.

| Thermal Property | Value | Notes |

| Melting Point | 227 °C (with decomposition)[1][2] | The compound decomposes upon reaching its melting point. |

| Boiling Point (Predicted) | 732.7 ± 60.0 °C[2][3] | This is a theoretical value; the compound decomposes before boiling. |

| Flash Point | 188 °C[3] | Indicates the lowest temperature at which vapors can ignite in air. |

| Ignition Temperature | 620 °C[3] | The temperature at which the substance will spontaneously ignite without an external spark or flame. |

Thermal Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of decomposition temperatures and the presence of volatile components.

Objective: To determine the onset and completion temperatures of decomposition for this compound and to quantify the mass loss associated with this process.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small sample of this compound (typically 3-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Heating Rate: A linear heating rate of 10 °C/min is applied.

-

Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C to ensure complete decomposition.

-

Atmosphere: The analysis is conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is determined from the initial sharp decrease in mass.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Objective: To determine the melting point and associated enthalpy changes of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Heating Rate: A controlled heating rate of 10 °C/min is employed.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature above the decomposition point, for instance, up to 250 °C.

-

Atmosphere: An inert nitrogen atmosphere is maintained with a purge rate of 20-50 mL/min.

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An endothermic peak will indicate melting, and the peak onset temperature is taken as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing the thermal properties of this compound, the following diagrams have been generated.

The decomposition of this compound upon heating is a critical characteristic. The following diagram illustrates the logical pathway of this thermal event.

Conclusion

The thermal stability of this compound is a key parameter for its application in synthesis and materials science. With a decomposition temperature of 227 °C, it is moderately stable. However, for processes requiring higher temperatures, the potential for decomposition must be a primary consideration. The experimental protocols provided in this guide offer a standardized approach to verifying its thermal properties, ensuring reproducible and reliable results for research and development activities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Pyridine-2,4,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) using Pyridine-2,4,6-tricarboxylic acid as the organic linker. This class of MOFs holds significant promise for applications in gas storage, separation, catalysis, and drug delivery due to the versatile coordination chemistry of the pyridine-based tricarboxylic acid linker.

Introduction

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the tuning of their structure and function by judicious selection of the metal and organic components. This compound is a particularly interesting organic linker due to its multiple coordination sites—a nitrogen atom within the pyridine ring and three carboxylate groups. These sites can coordinate with a variety of metal ions to form one, two, or three-dimensional networks with diverse topologies and properties.[1]

The synthesis of MOFs using pyridine-based carboxylic acid ligands is typically achieved through solvothermal or hydrothermal methods.[2] These techniques involve heating the constituent components in a sealed vessel to promote the crystallization of the desired framework. The choice of solvent, temperature, reaction time, and the presence of modulators can significantly influence the final product's structure and purity.

This application note provides a generalized protocol for the synthesis of a zinc-based MOF with this compound, based on established procedures for similar pyridine-carboxylate linkers. It also includes representative data and characterization techniques commonly employed for these materials.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Zn-based MOF

This protocol describes a representative method for synthesizing a Metal-Organic Framework using this compound and a zinc(II) salt under solvothermal conditions.

Materials:

-

This compound (H₃ptc)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Equipment:

-

20 mL Scintillation vials or Teflon-lined stainless-steel autoclave

-

Analytical balance

-

Oven

-

Centrifuge

-

Vacuum filtration apparatus

-

pH meter (optional)

Procedure:

-

In a 20 mL glass vial, combine this compound (e.g., 0.1 mmol, 21.1 mg) and Zinc(II) nitrate hexahydrate (e.g., 0.15 mmol, 44.6 mg).

-

Add a solvent mixture of N,N-Dimethylformamide (DMF) and ethanol (e.g., 8 mL DMF and 2 mL ethanol).

-

The vial is tightly sealed.

-

Place the sealed vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-72 hours).

-

After the reaction time, the oven is turned off, and the vessel is allowed to cool slowly to room temperature.

-

Colorless crystals of the MOF should be visible in the vial.

-

The solid product is collected by filtration or centrifugation.

-

The collected crystals are washed with fresh DMF and then ethanol to remove any unreacted starting materials.

-

The final product is dried under vacuum or in a low-temperature oven (e.g., 60 °C).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and characterization of MOFs based on pyridine-tricarboxylic acid and similar linkers.

Table 1: Representative Synthesis Parameters

| Parameter | Value |

| Metal Salt | Zinc(II) nitrate hexahydrate |

| Organic Linker | This compound |

| Molar Ratio (Metal:Linker) | 1.5 : 1 |

| Solvent System | DMF:Ethanol (4:1 v/v) |

| Reaction Temperature | 120 °C |

| Reaction Time | 48 hours |

| Product Yield | Typically > 70% |

Table 2: Typical Characterization Data for a Pyridine-Carboxylate MOF

| Characterization Technique | Parameter | Typical Value/Observation |

| Powder X-Ray Diffraction (PXRD) | 2θ peaks | Characteristic peaks indicating crystalline structure |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature | > 350 °C in N₂ atmosphere |

| Brunauer-Emmett-Teller (BET) | Surface Area | 500 - 1500 m²/g |

| Fourier-Transform Infrared (FTIR) | Vibrational Bands | Asymmetric and symmetric COO⁻ stretches (~1610 & 1385 cm⁻¹) |

Visualization of Workflow and Structure

Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a Metal-Organic Framework.

Caption: General workflow for solvothermal MOF synthesis.

Conceptual MOF Assembly

This diagram illustrates the logical relationship between the components that self-assemble to form the Metal-Organic Framework.

Caption: Conceptual diagram of MOF self-assembly.

References

Pyridine-2,4,6-tricarboxylic Acid: A Versatile Tridentate Ligand for the Design of Functional Coordination Polymers

Application Notes

Pyridine-2,4,6-tricarboxylic acid (H₃ptc) has emerged as a highly versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its rigid pyridine core, combined with three strategically positioned carboxylate groups, allows for a variety of coordination modes, making it an excellent candidate for creating diverse and functional materials.[3][4] This document provides an overview of the applications of H₃ptc-based coordination polymers, detailed experimental protocols for their synthesis, and a summary of their key properties.

Key Features of this compound as a Ligand:

-

Tridentate Coordination: The nitrogen atom of the pyridine ring and the oxygen atoms from the two adjacent carboxylate groups at the 2- and 6-positions can chelate to a metal center, forming a stable O,N,O-tridentate coordination motif.[3]

-

Variable Coordination Modes: The degree of deprotonation of the three carboxylic acid groups can be controlled, leading to a variety of coordination modes.[4] This allows for the formation of coordination polymers with different dimensionalities, from one-dimensional chains to complex three-dimensional frameworks.[3][5]

-

Structural Diversity: The reaction of H₃ptc with various metal ions, including transition metals (e.g., Mn(II), Co(II), Zn(II), Cu(II)) and lanthanides, results in a wide array of crystal structures with unique topologies.[1][3][5]

-

pH-Tunability: The coordination behavior of H₃ptc is pH-dependent, providing a tool for rationally designing and controlling the assembly of metal-organic frameworks.[3]

Applications:

Coordination polymers derived from this compound exhibit a range of interesting properties and have potential applications in several fields:

-

Materials Science: The structural diversity of these polymers makes them attractive for applications in gas storage and separation.[2] The porous nature of some of these frameworks allows for the selective adsorption of small molecules.

-

Catalysis: The presence of accessible metal sites and the Lewis basicity of the pyridine nitrogen can impart catalytic activity to these materials.[6] They are being explored as heterogeneous catalysts for various organic transformations.

-

Drug Delivery: The porous and tunable nature of MOFs makes them promising candidates for drug delivery systems.[2] The coordination polymers can encapsulate therapeutic agents and release them in a controlled manner.

-

Luminescence: Lanthanide-based coordination polymers incorporating H₃ptc have been shown to exhibit enhanced photoluminescent properties, which could be utilized in sensing and imaging applications.[1]

-

Magnetic Materials: The interaction between metal centers bridged by the H₃ptc ligand can lead to interesting magnetic behaviors, such as antiferromagnetic interactions.[3]

-

Ferroelectricity: At least one manganese-based coordination polymer with H₃ptc has been reported to exhibit ferroelectric properties, opening up possibilities for applications in electronic devices.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of coordination polymers using this compound. The specific parameters may need to be optimized depending on the desired metal and final product.

Protocol 1: Hydrothermal Synthesis of a Manganese(II)-based Coordination Polymer

This protocol is adapted from the synthesis of [Mn₃(ptc)₂(H₂O)₉]n, a compound exhibiting ferroelectric properties.[3]

Materials:

-

This compound (H₃ptc)

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave (25 mL)

-

Oven

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Analytical balance

-

pH meter

Procedure:

-

In a 50 mL beaker, dissolve 0.1 mmol of this compound in 10 mL of deionized water.

-

In a separate beaker, dissolve 0.15 mmol of MnCl₂·4H₂O in 5 mL of deionized water.

-

Slowly add the manganese(II) chloride solution to the this compound solution while stirring.

-

Adjust the pH of the resulting mixture to approximately 5.0 using a dilute NaOH or HCl solution.

-

Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Collect the resulting crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with deionized water and then with ethanol.

-

Dry the crystals in air at room temperature.

Characterization:

The synthesized coordination polymer can be characterized using the following techniques:

-

Single-Crystal X-ray Diffraction: To determine the crystal structure.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

-

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal center.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

-

Elemental Analysis: To determine the elemental composition of the compound.

Data Presentation

The following tables summarize some of the key quantitative data reported for coordination polymers synthesized with this compound.

Table 1: Selected Crystallographic Data for H₃ptc-based Coordination Polymers

| Compound | Metal Ion | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Mn₃(ptc)₂(H₂O)₉]n | Mn(II) | Cc | 16.345(3) | 10.689(2) | 16.345(3) | 90.45(3) | [3] |

| [Co₃(ptc)₂(H₂O)₂]n | Co(II) | P-1 | 8.872(2) | 10.134(2) | 11.876(2) | 108.38(3) | [3] |

| {[Dy(ptc)·3H₂O]·H₂O}n | Dy(III) | P2₁/c | 10.189(2) | 14.545(3) | 10.189(2) | 98.45(3) | [7] |

| {Mn(1.5)(ptc)·2H₂O}n | Mn(II) | P2₁/c | 9.345(2) | 10.876(2) | 13.456(3) | 109.87(3) | [7] |

Table 2: Physical Properties of a Manganese(II)-based Coordination Polymer

| Property | Value | Units | Reference |

| Remnant Polarization (Pr) | 0.0188 | µC cm⁻² | [3] |

| Coercive Field (Ec) | 9 | kV cm⁻¹ | [3] |

| Saturation Polarization (Ps) | 0.1326 | µC cm⁻² | [3] |

Visualizations

The following diagrams illustrate key aspects of coordination polymers based on this compound.

References

- 1. Buy this compound | 536-20-9 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound|Multidentate Ligand for MOFs [benchchem.com]

- 4. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Coordination polymers with this compound and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Hydrothermal Synthesis of Lanthanide Complexes with Pyridine-2,4,6-tricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of lanthanide coordination polymers using pyridine-2,4,6-tricarboxylic acid (H₃pta). The unique photoluminescent and structural properties of these complexes make them promising candidates for various applications, including bio-imaging, sensing, and as scaffolds in drug delivery systems.

I. Application Notes